molecular formula C5H9N3 B1329410 3,5-Dimethyl-1H-pyrazol-4-amine CAS No. 5272-86-6

3,5-Dimethyl-1H-pyrazol-4-amine

Cat. No.: B1329410
CAS No.: 5272-86-6
M. Wt: 111.15 g/mol
InChI Key: LNVWRBNPXCUYJI-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1H-pyrazol-4-amine is an organic compound with the molecular formula C5H9N3. It is a white to light yellow crystalline solid that is stable under normal conditions. This compound is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms in the ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

3,5-Dimethyl-1H-pyrazol-4-amine can be synthesized through various methods. One common synthetic route involves the methylation of pyrazole. The process begins with the reaction of pyrazole with methylating agents such as iodomethane or bromomethane to produce 3-methylpyrazole. This intermediate is then reacted with ammonia to yield the final product, this compound .

In industrial production, the synthesis may involve the use of more efficient and scalable methods, such as the treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines .

Chemical Reactions Analysis

3,5-Dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions are often more complex heterocyclic compounds, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

3,5-Dimethyl-1H-pyrazol-4-amine has several applications in scientific research:

Comparison with Similar Compounds

3,5-Dimethyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as 3,5-dimethyl-4-nitropyrazole and 3,5-dimethyl-1H-pyrazole. These compounds share a similar pyrazole core but differ in their substituents, which can significantly impact their chemical and biological properties .

The unique presence of the amino group in this compound enhances its potential for biological activity and makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3,5-dimethyl-1H-pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-3-5(6)4(2)8-7-3/h6H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVWRBNPXCUYJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10200690
Record name Pyrazole, 4-amino-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5272-86-6
Record name 3,5-Dimethyl-1H-pyrazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5272-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazole, 4-amino-3,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005272866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazole, 4-amino-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethyl-1H-pyrazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.723
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 3,5-Dimethyl-1H-pyrazol-4-amine influence its coordination to metal ions?

A1: The research highlights that this compound acts as a bidentate ligand, meaning it can bind to a metal ion through two donor atoms. In the case of Dichloridobis(this compound-κN2)cobalt(II), the two nitrogen atoms from the pyrazole ring and the amine group coordinate to the cobalt (II) ion, forming a slightly distorted tetrahedral complex [].

Q2: What types of intermolecular interactions are observed in the crystal structure of compounds containing this compound?

A2: The crystal structure of Dichloridobis(this compound-κN2)cobalt(II) reveals the presence of intermolecular N—H⋯N and N—H⋯Cl hydrogen bonding interactions. These interactions link the molecules into a three-dimensional network within the crystal lattice [].

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